drosulfakinin 1
drosulfakinin 1
Brand Name:
Vulcanchem
CAS No.:
117457-90-6
VCID:
VC0055357
InChI:
InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
SMILES:
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N
Molecular Formula:
C56H73N15O16S
Molecular Weight:
1244.3 g/mol
drosulfakinin 1
CAS No.: 117457-90-6
Main Products
VCID: VC0055357
Molecular Formula: C56H73N15O16S
Molecular Weight: 1244.3 g/mol
CAS No. | 117457-90-6 |
---|---|
Product Name | drosulfakinin 1 |
Molecular Formula | C56H73N15O16S |
Molecular Weight | 1244.3 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Standard InChIKey | FMKJGDDKLFOKKG-UJIYZKTISA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Sequence | FDDYGXMRFG |
Synonyms | callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |
PubChem Compound | 25079056 |
Last Modified | Nov 11 2021 |
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